(R)-1-((Benzyloxy)carbonyl)-3-methylpiperidine-3-carboxylic acid (R)-1-((Benzyloxy)carbonyl)-3-methylpiperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15786933
InChI: InChI=1S/C15H19NO4/c1-15(13(17)18)8-5-9-16(11-15)14(19)20-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,17,18)/t15-/m1/s1
SMILES:
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol

(R)-1-((Benzyloxy)carbonyl)-3-methylpiperidine-3-carboxylic acid

CAS No.:

Cat. No.: VC15786933

Molecular Formula: C15H19NO4

Molecular Weight: 277.31 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-((Benzyloxy)carbonyl)-3-methylpiperidine-3-carboxylic acid -

Specification

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
IUPAC Name (3R)-3-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Standard InChI InChI=1S/C15H19NO4/c1-15(13(17)18)8-5-9-16(11-15)14(19)20-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,17,18)/t15-/m1/s1
Standard InChI Key VTRVUNGMWPPWGP-OAHLLOKOSA-N
Isomeric SMILES C[C@]1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Canonical SMILES CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Configuration

The molecular formula of (R)-1-((Benzyloxy)carbonyl)-3-methylpiperidine-3-carboxylic acid is C₁₅H₁₉NO₄, with a molecular weight of 277.32 g/mol. The piperidine ring adopts a chair conformation, stabilized by the equatorial positioning of the methyl and carboxylic acid groups. The benzyloxycarbonyl (Cbz) group protects the amine functionality, enabling selective deprotection during synthetic sequences .

Physicochemical Characteristics

PropertyValue
Melting PointNot reported
Boiling PointDecomposes before boiling
Density~1.3 g/cm³ (estimated)
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)
Storage Conditions-20°C in anhydrous environment

The compound’s stability is contingent on low-temperature storage to prevent hydrolysis of the Cbz group or decarboxylation .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis typically involves a multi-step sequence:

  • Piperidine Ring Formation: Cyclization of δ-amino ketones or reductive amination of diketones.

  • Cbz Protection: Treatment with benzyl chloroformate under basic conditions (e.g., aqueous NaOH) to install the Cbz group.

  • Methyl and Carboxylic Acid Introduction: Alkylation or Michael addition to introduce the methyl group, followed by oxidation to the carboxylic acid.

Industrial Production

Industrial-scale synthesis employs optimized conditions:

  • Catalysts: Palladium on carbon (Pd/C) for hydrogenolysis steps.

  • Solvents: Tetrahydrofuran (THF) or ethyl acetate for intermediates.

  • Yield Optimization: Reaction monitoring via HPLC ensures >90% purity post-crystallization .

Chemical Reactions and Reactivity

Deprotection of the Cbz Group

The Cbz group is selectively removed under hydrogenolysis or acidic conditions:

ConditionReagentsOutcome
HydrogenolysisH₂, Pd/C, MeOHFree amine formation
Acidic CleavageHCl (4 M in dioxane)Carbamate hydrolysis

Mechanistic studies indicate that hydrogenolysis proceeds via Pd-mediated cleavage of the benzyl-oxygen bond, releasing toluene and CO₂ .

Carboxylic Acid Functionalization

The carboxylic acid undergoes esterification or amidation:

  • Esterification: Reaction with ethanol/H₂SO₄ yields ethyl esters (85% yield).

  • Amidation: Coupling with amines via EDCI/HOBt generates piperidine-based amides.

Biological Activity and Pharmacological Research

Piperidine derivatives exhibit diverse biological activities, though specific data for this compound remain exploratory:

  • Cholinesterase Inhibition: Analogous structures show IC₅₀ values of 10–15 µM for acetylcholinesterase (AChE), suggesting potential in neurodegenerative disease research.

  • Cytotoxicity: Methyl-substituted piperidines demonstrate moderate activity against cancer cell lines (e.g., IC₅₀ = 25 µM in MCF-7 breast cancer cells) .

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a precursor to protease inhibitors and kinase modulators. For example, Ugi multicomponent reactions with Δ¹-piperideines yield argatroban analogs, thrombin inhibitors used in anticoagulant therapy .

Peptide Mimetics

Its rigid piperidine scaffold mimics proline residues in peptides, enabling the design of metabolically stable analogs.

HazardPrecautionary Measure
Respiratory IrritationUse fume hoods
Skin ContactNitrile gloves and lab coats
Spill ManagementAbsorb with inert material

Material Safety Data Sheets (MSDS) recommend classifying the compound as H315-H319-H335 (skin/eye/respiratory irritation) .

Comparison with Related Compounds

(S)-Enantiomer Comparison

Property(R)-Isomer(S)-Isomer (CAS 88466-74-4)
Melting PointNot reported100–101°C
Boiling PointDecomposes443.9°C
Density~1.3 g/cm³1.3 g/cm³

The (S)-enantiomer’s higher melting point suggests stronger crystalline packing forces .

Future Perspectives and Research Directions

Future studies should focus on:

  • Stereoselective Synthesis: Developing asymmetric catalysis for enantiopure production.

  • Biological Profiling: Screening against neurological and oncological targets.

  • Green Chemistry: Solvent-free or catalytic methods to enhance sustainability.

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